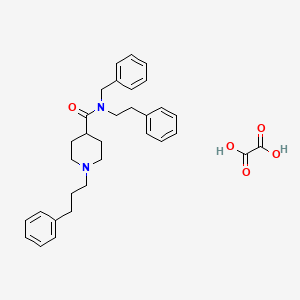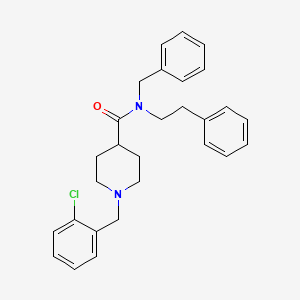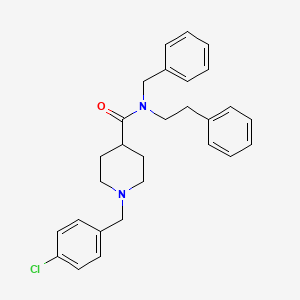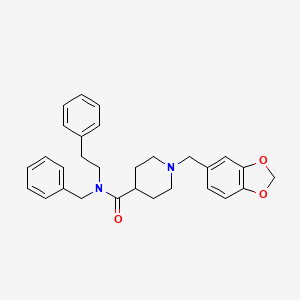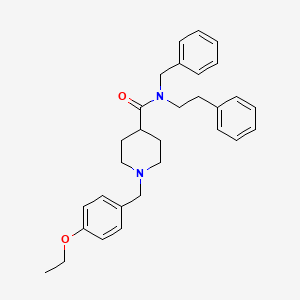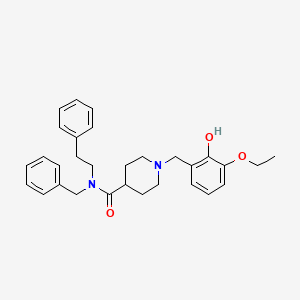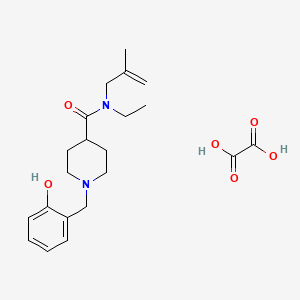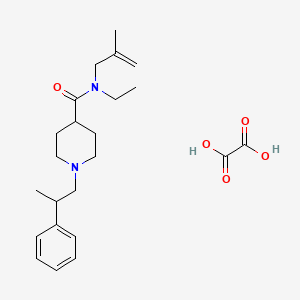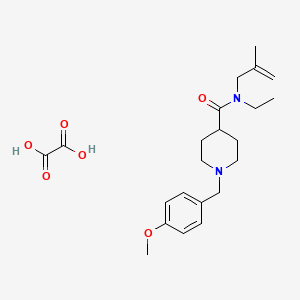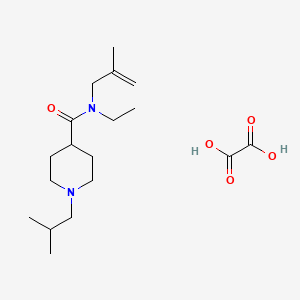
N-ethyl-1-isobutyl-N-(2-methyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate
説明
N-ethyl-1-isobutyl-N-(2-methyl-2-propen-1-yl)-4-piperidinecarboxamide oxalate, also known as Isopropylphenidate (IPP), is a synthetic stimulant drug that belongs to the class of piperidine-based compounds. IPP is a structural analogue of methylphenidate (MPH), a commonly prescribed medication for attention-deficit/hyperactivity disorder (ADHD). IPP has gained popularity in recent years due to its similar effects to MPH but with a lower potential for abuse.
作用機序
The exact mechanism of action of IPP is not fully understood. However, it is believed that IPP works by blocking the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in regulating attention and mood. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
The use of IPP has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. The effects of IPP can last up to several hours, depending on the dose and route of administration.
実験室実験の利点と制限
IPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low potential for abuse. It also has similar effects to MPH, making it a useful tool for studying the mechanisms of action of stimulant drugs. However, IPP has limitations in terms of its specificity and selectivity for dopamine and norepinephrine reuptake inhibition. It also has limited data on its long-term effects and safety.
将来の方向性
There are several future directions for research on IPP. One area of interest is the development of more selective and specific piperidine-based compounds for the treatment of ADHD and other cognitive disorders. Another area of interest is the investigation of the long-term effects and safety of IPP use. Additionally, more research is needed to fully understand the mechanisms of action of IPP and its potential use in treating mood disorders.
科学的研究の応用
IPP has been widely studied for its potential use as a medication for ADHD and other cognitive disorders. Several studies have shown that IPP has similar effects to MPH in improving attention and cognitive function. IPP has also been studied for its potential use in treating depression, anxiety, and other mood disorders. However, more research is needed to fully understand the therapeutic potential of IPP.
特性
IUPAC Name |
N-ethyl-N-(2-methylprop-2-enyl)-1-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O.C2H2O4/c1-6-18(12-14(4)5)16(19)15-7-9-17(10-8-15)11-13(2)3;3-1(4)2(5)6/h13,15H,4,6-12H2,1-3,5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXJSKTVJZXHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)C1CCN(CC1)CC(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-1-[(3-methyl-2-thienyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3950369.png)
